preQ1 Exhibits 16.7‑Fold Higher Riboswitch Aptamer Binding Affinity Than PreQ0 (KD 2.1 nM vs 35.1 nM)
Surface plasmon resonance (SPR) analysis using the preQ1 riboswitch aptamer from Thermoanaerobacter tengcongensis yielded an apparent KD of 2.1 ± 0.3 nM for preQ1, compared with 35.1 ± 6.1 nM for its metabolic precursor preQ0 . This 16.7‑fold difference in binding affinity is attributed to favorable electrostatic interactions between the preQ1 primary methylamine and the N7 position of base G5 in the aptamer binding pocket .
| Evidence Dimension | Binding affinity (KD, apparent) to preQ1 riboswitch aptamer |
|---|---|
| Target Compound Data | 2.1 ± 0.3 nM |
| Comparator Or Baseline | preQ0: 35.1 ± 6.1 nM |
| Quantified Difference | 16.7-fold higher affinity for preQ1 |
| Conditions | Surface plasmon resonance (SPR); Thermoanaerobacter tengcongensis preQ1 riboswitch aptamer; 25°C |
Why This Matters
This 16.7‑fold affinity differential ensures that preQ1, not preQ0, is the physiologically relevant ligand for riboswitch studies and validates preQ1 dihydrochloride as the requisite tool compound for accurate in vitro reconstitution of riboswitch‑mediated gene regulation.
- [1] Jenkins JL, Krucinska J, McCarty RM, Bandarian V, Wedekind JE. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation. J Biol Chem. 2011;286(28):24626-24637. doi:10.1074/jbc.M111.230375 View Source
- [2] Liberman JA, et al. Structural analysis of a class III preQ1 riboswitch reveals an aptamer distant from a ribosome-binding site regulated by fast dynamics. Proc Natl Acad Sci USA. 2015;112(27):E3485-E3494. doi:10.1073/pnas.1503955112 View Source
